N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[2-(3-methylphenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-16-8-7-9-17(14-16)15-21(27)26-22-19-12-5-6-13-20(19)29-23(22)24(28)25-18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWYGSZHQAFFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as proton quantum tunneling to minimize side reactions and enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: It is used in material synthesis and bioimaging due to its unique properties.
Mechanism of Action
The mechanism of action of N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several pesticidal carboxamides and benzamide derivatives. Below is a comparative analysis based on functional groups, substituents, and reported uses:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Features | Key Substituents | Reported Use |
|---|---|---|---|
| N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide | Benzofuran core, acetamido, phenylcarboxamide | m-tolyl, phenyl | Not specified |
| N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) | Benzamide core, trifluoromethyl | Isopropoxy, trifluoromethyl | Fungicide |
| N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) | Cyclopropane carboxamide, tetrahydrofuran | Chlorophenyl, oxo-furanyl | Fungicide |
| N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne) | Triazine core, methylthio | Methoxypropyl, isopropyl | Herbicide |
Key Observations
Core Structure Differences: The target compound’s benzofuran core distinguishes it from flutolanil (benzamide) and cyprofuram (cyclopropane carboxamide). Benzofurans are known for enhanced metabolic stability compared to benzamides, which may influence persistence in biological systems . Methoprotryne’s triazine core is unrelated structurally, reflecting its herbicidal mode of action (photosynthesis inhibition) vs.
However, trifluoromethyl groups in flutolanil enhance binding affinity to fungal succinate dehydrogenase enzymes . Cyprofuram’s tetrahydrofuran ring and chlorophenyl group may facilitate cross-resistance in fungal strains, a concern less documented in benzofuran derivatives.
Functional Diversity :
- Despite structural similarities (amide bonds, aromatic systems), the compounds exhibit divergent applications. For example, flutolanil and cyprofuram target fungal pathogens, whereas methoprotryne is herbicidal. This highlights the role of substituent tailoring in modulating biological specificity.
Research Findings and Mechanistic Insights
- Flutolanil: Demonstrated high efficacy against Rhizoctonia solani via succinate dehydrogenase inhibition (SDHI). Its trifluoromethyl group is critical for binding to the ubiquinone site .
- Cyprofuram : Shows activity against Botrytis cinerea but is prone to resistance due to its rigid furanyl moiety, which limits conformational adaptability compared to benzofuran derivatives .
- This compound : Hypothetically, its benzofuran core could offer resistance to oxidative degradation, while the m-tolyl group might enhance soil adsorption, affecting bioavailability.
Biological Activity
N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, including anti-tumor, antibacterial, and antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound belongs to the benzofuran class, which is known for its broad range of biological activities. Research indicates that benzofuran derivatives can exhibit:
- Anti-tumor Activity : Several studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers .
- Antibacterial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
- Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain under investigation .
Target Interactions : Benzofuran compounds typically interact with multiple cellular targets. This interaction can lead to alterations in signaling pathways and cellular processes that are crucial for tumor growth and bacterial proliferation.
Biochemical Pathways Affected :
- Apoptosis Induction : Compounds in this class often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis or viral replication .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anti-Tumor Activity : A study conducted on various cancer cell lines reported that N-phenyl derivatives significantly reduced cell viability through apoptosis induction. For instance, in MDA-MB-231 cells, a concentration-dependent decrease in cell survival was observed with IC50 values around 15 µM .
- Antibacterial Studies : The compound exhibited notable antibacterial activity against E. coli and S. aureus with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL. This suggests potential use as a therapeutic agent against bacterial infections .
- Antiviral Research : Initial findings indicate that this compound may inhibit the replication of viruses such as HSV at concentrations as low as 10 µg/mL, warranting further investigation into its mechanism as an antiviral agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
